2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol

Catalog No.
S8197254
CAS No.
M.F
C17H28N2O
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-et...

Product Name

2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl-ethylamino]ethanol

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C17H28N2O/c1-2-18(12-13-20)14-17-8-10-19(11-9-17)15-16-6-4-3-5-7-16/h3-7,17,20H,2,8-15H2,1H3

InChI Key

ZVSZHLVJFNUOCP-UHFFFAOYSA-N

SMILES

CCN(CCO)CC1CCN(CC1)CC2=CC=CC=C2

Canonical SMILES

CCN(CCO)CC1CCN(CC1)CC2=CC=CC=C2

2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethanolamine moiety. Its molecular formula is C17_{17}H24_{24}N2_2O, and it has a molecular weight of approximately 276.39 g/mol. This compound is notable for its potential applications in medicinal chemistry and neuropharmacology due to its structural features that facilitate interactions with biological targets.

, including:

  • Oxidation: The ethanolamine moiety can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The compound can be reduced to yield simpler amines or alcohols.
  • Substitution: The benzyl group can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The products formed from these reactions vary depending on the conditions and reagents used, potentially leading to derivatives with altered pharmacological profiles.

Research indicates that 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol exhibits significant biological activity, particularly in neuropharmacology. It has shown potential effects on various neurotransmitter systems and may act as an inhibitor of specific enzymes or receptors, making it a candidate for therapeutic applications in treating neurological disorders and pain management .

The synthesis of 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol typically involves multiple steps:

  • Formation of the Piperidine Ring: This is often achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzyl Group: This can be accomplished via nucleophilic substitution reactions.
  • Addition of the Ethanolamine Moiety: This step is frequently performed through reductive amination or similar reactions.

Industrial production may optimize these laboratory methods to enhance scalability and yield while considering environmental factors.

The compound finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
  • Medicine: Explored for therapeutic potential in treating neurological disorders and pain management.
  • Industry: Utilized in the development of pharmaceuticals and other chemical products .

Interaction studies involving 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol have focused on its binding affinity to various receptors, highlighting its pharmacological versatility. These studies are essential for understanding its mechanism of action and potential therapeutic applications, particularly in neuropharmacology .

Several compounds share structural similarities with 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol:

Compound NameStructural FeaturesUnique Characteristics
1-Benzyl-4-piperidinolPiperidine ring with benzyl substitutionPrimarily acts as an anesthetic
2-(Piperidin-1-yl)ethanolContains the piperidine and ethanolamine moietiesLacks the benzyl group
N-BenzylpiperidineFeatures the piperidine and benzyl moietiesLacks the ethanolamine group
N-(2-(1-benzylpiperidin-4-yl)ethyl)acetamideSimilar backbone with acetamide groupExhibits anti-inflammatory properties
4-(1-Benzylpiperidin-4-yl)-butanoic acidContains a butanoic acid moietyKnown for its neuroprotective effects

Uniqueness

2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol is unique due to its combination of structural features that confer specific chemical and biological properties. The presence of the piperidine ring, benzyl group, and ethanolamine moiety allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.220163521 g/mol

Monoisotopic Mass

276.220163521 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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